molecular formula C19H20F3NO4 B2357462 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 1798523-92-8

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2357462
CAS No.: 1798523-92-8
M. Wt: 383.367
InChI Key: MCOFZXOGMQVPNV-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a trifluoromethoxy group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the benzamide with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.

    Attachment of the p-Tolyl Group: The final step might involve a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the ethylene chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamides.

    Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide: Lacks the p-tolyl group.

    N-(2-(2-hydroxyethoxy)ethyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group.

    N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group.

Uniqueness

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the p-tolyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-13-2-4-14(5-3-13)17(26-11-10-24)12-23-18(25)15-6-8-16(9-7-15)27-19(20,21)22/h2-9,17,24H,10-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFZXOGMQVPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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